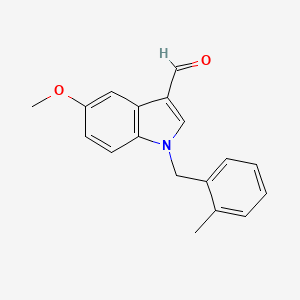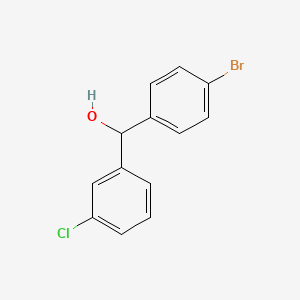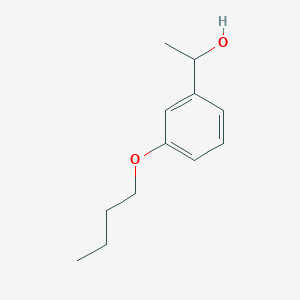
1-(3-Ethoxyphenyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxyphenyl)butan-1-ol is an organic compound belonging to the class of phenylalkanols. It consists of a phenyl ring substituted with an ethoxy group at the 3-position and a butan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)butan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 3-ethoxybenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent, ethyl magnesium bromide, can be reacted with 3-ethoxybenzaldehyde followed by hydrolysis to yield the target compound.
Reduction of Ketones: Starting from 1-(3-ethoxyphenyl)butan-1-one, reduction using reducing agents like lithium aluminum hydride (LiAlH4) can produce the desired alcohol.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
化学反応の分析
1-(3-Ethoxyphenyl)butan-1-ol undergoes various types of chemical reactions:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, such as nitration, sulfonation, and halogenation.
Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid.
Major Products Formed:
Aldehydes and carboxylic acids from oxidation.
Alkanes from reduction.
Nitro compounds, sulfonic acids, and halogenated derivatives from substitution reactions.
Esters from esterification.
科学的研究の応用
1-(3-Ethoxyphenyl)butan-1-ol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 1-(3-Ethoxyphenyl)butan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
1-(3-Ethoxyphenyl)butan-1-ol is similar to other phenylalkanols, such as 1-(3-methoxyphenyl)butan-1-ol and 1-(3-hydroxyphenyl)butan-1-ol. These compounds differ primarily in the nature of the substituent on the phenyl ring:
1-(3-Methoxyphenyl)butan-1-ol: Contains a methoxy group instead of an ethoxy group.
1-(3-Hydroxyphenyl)butan-1-ol: Contains a hydroxyl group instead of an ethoxy group.
The presence of the ethoxy group in this compound imparts unique chemical and physical properties compared to its analogs, making it distinct in its applications.
特性
IUPAC Name |
1-(3-ethoxyphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-6-12(13)10-7-5-8-11(9-10)14-4-2/h5,7-9,12-13H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIHIUGWECQKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7847358.png)

![7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7847384.png)











